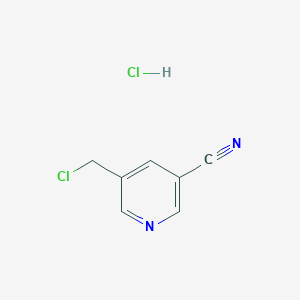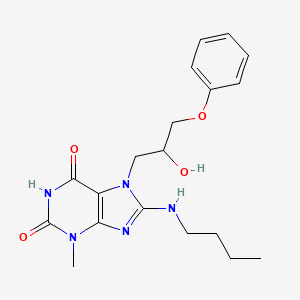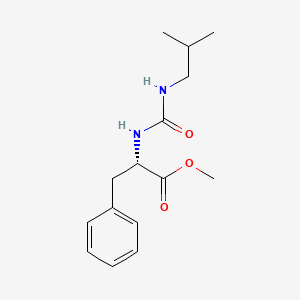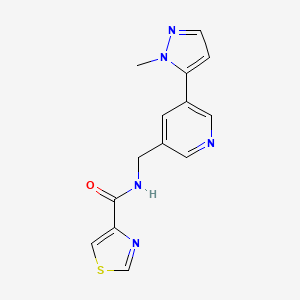
5-(Chloromethyl)nicotinonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)nicotinonitrile hydrochloride is a chemical compound with the CAS Number: 189936-27-4 . It has a molecular weight of 189.04 and its linear formula is C7H6Cl2N2 .
Physical And Chemical Properties Analysis
5-(Chloromethyl)nicotinonitrile hydrochloride is a solid substance . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-(Chloromethyl)nicotinonitrile hydrochloride is a versatile intermediate in organic synthesis. It has been used in the synthesis of a variety of nicotinonitrile derivatives. For instance, in one study, the synthesis and characteristics of 5-Bromo-nicotinonitrile were investigated. The method involved chlorinating 5-Bromo-nicotinic acid with SOCl2 to prepare 5-Bromo-nicotinate, followed by reactions to produce 5-Bromo-nicotinamide and eventually 5-Bromo-nicotinonitrile. This method yielded a total yield of over 48% (Chen Qi-fan, 2010).
Biological Evaluation
In the realm of medicinal chemistry, 5-(Chloromethyl)nicotinonitrile hydrochloride has been utilized in the synthesis of compounds for biological evaluation. For instance, a series of 2-amino-4,6-disubstituted nicotinonitrile derivatives were synthesized and evaluated for their inhibitory potential against SIRT1. The synthesis process involved ultrasound-assisted multi-component reactions (MCRs) under specific conditions, leading to the identification of potent inhibitors (Chandrasekhar Challa et al., 2021).
Chemical Studies and Corrosion Inhibition
The compound has also found applications in chemical studies, especially concerning corrosion inhibition. A study focused on the corrosion inhibition action of newly synthesized furanylnicotinamidine derivatives on carbon steel. The investigation involved multiple techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. This study highlighted the compound's potential as a green corrosion inhibitor, with promising efficiency and non-toxicity profiles (A. Fouda et al., 2020).
Synthesis and Antitumor Evaluation
5-(Chloromethyl)nicotinonitrile hydrochloride has also been used in the synthesis of compounds for antitumor evaluation. For example, some new fused and binary pyridine derivatives containing the nicotinonitrile moiety were synthesized and tested for cytotoxicity against Ehrlich ascites cells in vitro. This study provided insights into the antitumor activities of these synthesized compounds, indicating potential medicinal applications (M. Waly et al., 2013).
Other Chemical Synthesis Applications
Moreover, the compound has been employed in the facile synthesis of nicotinonitriles and various other chemical compounds. For instance, novel protocols have been developed for the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. These protocols are advantageous due to their short reaction times, excellent yields, and the ability to afford substrate diversity (E. Hussein et al., 2019).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H318 which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye damage respectively . There are several precautionary statements associated with it, including P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 .
Eigenschaften
IUPAC Name |
5-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHXSCWBUYDTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)nicotinonitrile hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)
![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)
